Glycyl-L-asparagine

Description

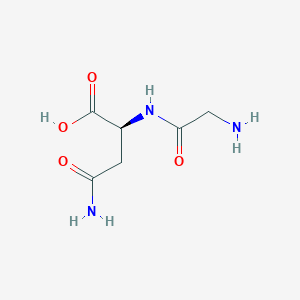

Structure

2D Structure

Propriétés

IUPAC Name |

(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O4/c7-2-5(11)9-3(6(12)13)1-4(8)10/h3H,1-2,7H2,(H2,8,10)(H,9,11)(H,12,13)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUESBOMYALLFNI-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)NC(=O)CN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315509 | |

| Record name | Glycyl-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1999-33-3 | |

| Record name | Glycyl-L-asparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Asparagine, glycyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001999333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-glycyl-β-asparagine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Glycyl-L-asparagine: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-asparagine (Gly-Asn) is a dipeptide composed of the amino acids glycine and L-asparagine, linked by a peptide bond. Dipeptides are of significant interest in various scientific fields, including biochemistry, pharmacology, and nutritional science, as they can exhibit unique biological activities distinct from their constituent amino acids. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for the study of this compound.

Chemical Properties

This compound is a white to off-white powder.[1] Its chemical and physical properties are summarized in the tables below. These properties are crucial for its handling, analysis, and application in experimental settings.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₁N₃O₄ | [2] |

| Molecular Weight | 189.17 g/mol | [2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 203 °C (decomposes) | [1] |

| Boiling Point | 324.41 °C (rough estimate) | |

| Density | 1.4204 g/cm³ (rough estimate) | |

| Solubility in Water | Soluble (Specific quantitative data not available, L-asparagine is soluble at 50 mg/ml) |

Chemical Identifiers and Descriptors

| Identifier/Descriptor | Value | Source |

| IUPAC Name | (2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoic acid | |

| CAS Number | 1999-33-3 | |

| PubChem CID | 99282 | |

| Canonical SMILES | C(--INVALID-LINK--NC(=O)CN)C(=O)N | |

| InChI Key | FUESBOMYALLFNI-VKHMYHEASA-N | |

| XLogP3 | -4.9 | |

| Hydrogen Bond Donor Count | 4 | |

| Hydrogen Bond Acceptor Count | 5 | |

| Rotatable Bond Count | 5 | |

| Exact Mass | 189.07495584 |

Chemical Structure

This compound is formed through the condensation of a glycine molecule and an L-asparagine molecule, resulting in the formation of a peptide bond between the carboxyl group of glycine and the amino group of L-asparagine. The structure retains a free amino group at the N-terminus (from glycine) and a free carboxyl group at the C-terminus (from L-asparagine), as well as the characteristic carboxamide side chain of asparagine.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively published. However, standard methodologies for peptide synthesis, purification, and analysis are directly applicable.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis using the Fmoc/tBu strategy is a common and effective method for preparing dipeptides like this compound.

Materials:

-

Fmoc-Asn(Trt)-Wang resin

-

Fmoc-Gly-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (Oxyma)

-

20% Piperidine in Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the Fmoc-Asn(Trt)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the asparagine residue.

-

Glycine Coupling: Activate Fmoc-Gly-OH with DIC and Oxyma in DMF and couple it to the deprotected asparagine on the resin.

-

Final Fmoc Deprotection: Remove the Fmoc group from the newly added glycine residue using 20% piperidine in DMF.

-

Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail to cleave the dipeptide from the resin and remove the side-chain protecting group (Trt).

-

Precipitation and Washing: Precipitate the crude this compound in cold diethyl ether, centrifuge to collect the peptide, and wash with cold ether.

-

Drying: Dry the peptide pellet under vacuum.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude this compound can be purified using preparative RP-HPLC.

Instrumentation and Reagents:

-

Preparative HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

UV detector (monitoring at ~214 nm)

Protocol:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

-

Injection and Gradient Elution: Inject the sample and elute with a linear gradient of increasing Mobile Phase B concentration.

-

Fraction Collection: Collect fractions corresponding to the major peak detected by the UV detector.

-

Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-HPLC and/or LC-MS. Pool the pure fractions and lyophilize to obtain the final product.

Analysis and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is used to confirm the molecular weight of the synthesized dipeptide. The expected [M+H]⁺ ion for this compound is m/z 190.0822.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Biological Activity and Signaling Pathways

There is currently a lack of specific information in the scientific literature regarding the direct biological activities and involvement in signaling pathways of the dipeptide this compound. However, the biological roles of its constituent amino acid, L-asparagine, are well-documented and may provide insights into the potential functions of the dipeptide, assuming it is hydrolyzed into its constituent amino acids in vivo.

L-asparagine is a non-essential amino acid that plays several crucial roles in cellular metabolism and signaling. It is involved in protein synthesis, neurotransmitter synthesis, and is a key player in nitrogen transport and storage.

Role of L-Asparagine in mTORC1 Signaling

Recent studies have highlighted the role of L-asparagine in modulating the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway. mTORC1 is a central regulator of cell growth, proliferation, and metabolism. L-asparagine has been shown to reinforce mTORC1 signaling, which in turn can boost processes like thermogenesis and glycolysis in adipose tissues.

It is important to note that the direct effect of this compound on this or any other signaling pathway has not been established. Further research is required to determine if the dipeptide has its own unique biological activities or if it primarily serves as a source of L-asparagine and glycine.

Conclusion

This compound is a dipeptide with well-defined chemical properties and structure. While specific experimental data for this particular dipeptide is limited, its synthesis, purification, and analysis can be readily achieved using standard peptide chemistry protocols. The biological activity of this compound remains an area for future investigation, with the known roles of its constituent amino acid, L-asparagine, providing a foundation for potential research directions, particularly in the context of cellular metabolism and signaling. This guide serves as a foundational resource for researchers embarking on the study of this and other simple dipeptides.

References

An In-Depth Technical Guide to the Synthesis and Purification of Glycyl-L-asparagine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of the dipeptide Glycyl-L-asparagine (Gly-Asn). The methodologies detailed herein are based on established principles of peptide chemistry, offering a robust framework for the production of high-purity Gly-Asn for research and development purposes.

Introduction

This compound is a simple dipeptide composed of glycine and L-asparagine. While its natural occurrence is not extensively documented, it serves as a valuable model compound in peptide research and may be a component of larger, biologically active peptides. The synthesis of asparagine-containing peptides presents unique challenges due to the reactivity of the side-chain amide group. This guide will address these challenges and provide detailed protocols for successful synthesis and purification.

Synthesis of this compound

The chemical synthesis of this compound is most commonly achieved via Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy. This method offers high efficiency and allows for the straightforward purification of the final product. Solution-phase synthesis is also a viable but often more laborious alternative.

Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

Key Considerations for Asparagine Incorporation:

A primary challenge in the synthesis of asparagine-containing peptides is the potential for dehydration of the side-chain amide to a nitrile byproduct during the activation step of the carboxylic acid.[1] To prevent this side reaction, it is crucial to use a protecting group on the β-amide of asparagine. The Trityl (Trt) group is a widely used and effective choice for this purpose in Fmoc-based SPPS, as it also enhances the solubility of the Fmoc-amino acid derivative.[2][3]

Experimental Protocol: Fmoc-based SPPS of this compound

This protocol outlines the manual synthesis of Gly-Asn on a Wang resin, which allows for cleavage of the final peptide with a C-terminal carboxylic acid.

Table 1: Materials and Reagents for SPPS of this compound

| Material/Reagent | Supplier | Grade |

| Fmoc-Asn(Trt)-Wang resin | Various | 0.5-1.0 mmol/g loading |

| Fmoc-Gly-OH | Various | Peptide synthesis grade |

| N,N-Dimethylformamide (DMF) | Various | Peptide synthesis grade |

| Piperidine | Various | Reagent grade |

| Diisopropylcarbodiimide (DIC) | Various | Reagent grade |

| 1-Hydroxybenzotriazole (HOBt) | Various | Reagent grade |

| Dichloromethane (DCM) | Various | ACS grade |

| Trifluoroacetic acid (TFA) | Various | Reagent grade |

| Triisopropylsilane (TIS) | Various | Reagent grade |

| Diethyl ether | Various | ACS grade |

Synthesis Workflow:

The synthesis follows a cyclical process of deprotection and coupling, as illustrated in the workflow diagram below.

Figure 1: Workflow for the Solid-Phase Peptide Synthesis of this compound.

Detailed Steps:

-

Resin Swelling: Swell the Fmoc-Asn(Trt)-Wang resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat this step for an additional 15-20 minutes to ensure complete removal of the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

-

Glycine Coupling:

-

In a separate vial, dissolve Fmoc-Gly-OH (3-5 equivalents relative to resin loading), HOBt (3-5 equivalents), and DIC (3-5 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.

-

-

Washing: Wash the resin with DMF (3-5 times).

-

Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal glycine.

-

Final Washing: Wash the resin with DMF (3-5 times) followed by DCM (3-5 times) and dry the resin under vacuum.

-

Cleavage and Side-Chain Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v). TIS acts as a scavenger to prevent side reactions with the cleaved Trityl group.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum to obtain the crude this compound as a white powder.

-

Table 2: Typical Yields for SPPS of Dipeptides

| Step | Expected Yield |

| Crude Peptide Synthesis | 70-90% |

| After Purification | 40-60% (overall) |

Note: Yields are highly dependent on the specific sequence and synthesis conditions.

Enzymatic Synthesis

While enzymatic methods for peptide synthesis are gaining traction as a more sustainable alternative to chemical synthesis, specific protocols for the direct enzymatic synthesis of this compound are not widely reported.[4] However, L-asparagine itself can be synthesized from L-aspartic acid using asparagine synthetase.[5]

Purification of this compound

The crude peptide obtained from synthesis contains various impurities, including deletion sequences, incompletely deprotected products, and byproducts from cleavage. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for the purification of peptides like this compound.

Experimental Protocol: Preparative RP-HPLC

Table 3: Materials and Reagents for RP-HPLC Purification

| Material/Reagent | Specification |

| Crude this compound | From synthesis |

| HPLC-grade water | |

| HPLC-grade acetonitrile (ACN) | |

| Trifluoroacetic acid (TFA) | HPLC grade |

| C18 Preparative HPLC column | e.g., 10 µm particle size, 250 x 21.2 mm |

Purification Workflow:

Figure 2: Workflow for the Purification of this compound by RP-HPLC.

Detailed Steps:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

-

Degas both mobile phases before use.

-

-

Sample Preparation: Dissolve the crude this compound in Mobile Phase A to a concentration of 10-20 mg/mL. Filter the solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 preparative column.

-

Flow Rate: Dependent on column dimensions (e.g., 10-20 mL/min for a 21.2 mm ID column).

-

Detection: UV at 214 nm and 280 nm.

-

Gradient: A shallow gradient is recommended for dipeptides. A typical gradient would be 0-30% Mobile Phase B over 30-40 minutes.

-

-

Fraction Collection: Collect fractions corresponding to the major peak eluting from the column.

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the identity and purity of this compound.

-

Lyophilization: Pool the fractions with the desired purity (>98%) and freeze-dry to obtain the final product as a fluffy white powder.

Table 4: Typical Purity Levels for this compound

| Stage | Purity (by analytical HPLC) |

| Crude Peptide | 60-80% |

| After RP-HPLC Purification | >98% |

Characterization

The identity and purity of the synthesized this compound should be confirmed using the following analytical techniques:

-

Analytical RP-HPLC: To assess the purity of the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the dipeptide (C₆H₁₁N₃O₄, MW: 189.17 g/mol ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.

Conclusion

The synthesis and purification of this compound can be achieved with high efficiency and purity using the protocols outlined in this guide. The use of a Trityl protecting group for the asparagine side chain is critical for a successful synthesis via SPPS. Subsequent purification by preparative RP-HPLC is a robust method to obtain the dipeptide in a highly pure form suitable for a wide range of research and development applications.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. peptide.com [peptide.com]

- 4. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]

- 5. Synthesis of L-asparagine Catalyzed by a Novel Asparagine Synthase Coupled With an ATP Regeneration System - PMC [pmc.ncbi.nlm.nih.gov]

Glycyl-L-asparagine: A Comprehensive Technical Guide to its Biological Function and Role

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-asparagine (Gly-Asn) is a dipeptide composed of the amino acids glycine and L-asparagine. While the individual roles of glycine and asparagine in cellular metabolism and signaling are well-documented, the specific biological functions of the dipeptide this compound remain largely uncharacterized. This technical guide aims to provide an in-depth overview of the known biological activities of its constituent amino acids and the general properties of dipeptides to infer the potential physiological significance and therapeutic relevance of this compound. This document will cover its potential metabolism, transport, and roles in cellular signaling, supported by experimental protocols and quantitative data where available for its components.

I. Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the design of analytical methods and for understanding its potential behavior in biological systems.

| Property | Value |

| Molecular Formula | C6H11N3O4 |

| Molecular Weight | 189.17 g/mol |

| IUPAC Name | (2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoic acid |

| Canonical SMILES | C(--INVALID-LINK--O)NC(=O)CN)C(=O)N |

| Predicted LogP | -4.9 |

II. Metabolism of this compound

The metabolic fate of this compound in biological systems is likely dictated by the activities of peptidases and the metabolic pathways of its constituent amino acids.

A. Synthesis

The formation of this compound can occur through the enzymatic activity of asparagine synthetase (ASNS) , which catalyzes the formation of an amide bond. ASNS typically synthesizes asparagine from aspartate and glutamine in an ATP-dependent reaction.[1][2] It is plausible that under certain conditions, ASNS or other ligases could catalyze the formation of a peptide bond between glycine and asparagine.

The synthesis of L-asparagine is a critical cellular process. The kinetic parameters for human asparagine synthetase have been determined, providing insight into the efficiency of this reaction.[3][4]

Table 2: Kinetic Parameters of Human Asparagine Synthetase (ASNS)

| Substrate | Km (mM) |

| Aspartate | 0.53 ± 0.01[4] |

| Glutamine | 2.4 ± 0.04 |

B. Degradation

The hydrolysis of this compound into glycine and L-asparagine is expected to be carried out by various peptidases. L-asparaginase is an enzyme that catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia. While its primary substrate is the free amino acid, some asparaginases have been shown to possess isoaspartyl dipeptidase activity. The peptide bond in this compound could also be a target for other cellular proteases and peptidases. The kinetics of L-asparaginase II from E. coli for its primary substrates have been well-characterized.

Table 3: Kinetic Parameters of E. coli L-Asparaginase II

| Substrate | K0.5 (μM) | kcat (s-1) | kcat/K0.5 (M-1s-1) |

| L-Asparagine | 18 ± 2 | 1.5 ± 0.2 | 8.3 x 104 |

| L-Glutamine | 1600 ± 200 | 0.055 ± 0.005 | 34 |

Additionally, non-enzymatic cleavage of the peptide bond C-terminal to an asparagine residue can occur spontaneously, particularly when the following residue is glycine. This reaction proceeds through the formation of a succinimide intermediate.

References

- 1. Asparagine synthetase: Function, structure, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Glycyl-L-Asparagine Metabolism: A Technical Guide

This guide provides a comprehensive analysis of the metabolic pathway of glycyl-L-asparagine, targeting researchers, scientists, and drug development professionals. Due to the limited direct research on the metabolism of this specific dipeptide, this document outlines a putative pathway involving its hydrolysis and the subsequent, well-established metabolic fates of its constituent amino acids, glycine and L-asparagine.

Introduction to this compound Metabolism

This compound is a dipeptide composed of glycine and L-asparagine. Dipeptides are primarily generated from the breakdown of dietary and endogenous proteins. The metabolism of circulating dipeptides is mainly carried out by the kidneys and liver, with various peptidases responsible for their hydrolysis into constituent amino acids. While a specific metabolic pathway for this compound is not extensively documented, it is presumed to be hydrolyzed by dipeptidases into glycine and L-asparagine, which then enter their respective metabolic pathways.

Proposed Metabolic Pathway of this compound

The central step in the metabolism of this compound is its hydrolysis into glycine and L-asparagine. This reaction is likely catalyzed by non-specific dipeptidases present in various tissues and the bloodstream.

Putative metabolic pathway of this compound.

L-Asparagine Metabolism

L-asparagine is a non-essential amino acid synthesized from L-aspartate. Its metabolism is crucial for protein synthesis and cellular nitrogen balance.

Biosynthesis: L-asparagine is synthesized from L-aspartate and glutamine in an ATP-dependent reaction catalyzed by asparagine synthetase (ASNS).[1]

Degradation: L-asparagine is hydrolyzed back to L-aspartate and ammonia by the enzyme L-asparaginase.[2]

Core pathway of L-Asparagine metabolism.

Glycine Metabolism

Glycine is a non-essential amino acid with diverse metabolic roles, including its contribution to the synthesis of proteins, purines, and glutathione. A major pathway for glycine synthesis is from serine, catalyzed by serine hydroxymethyltransferase (SHMT).

Major pathway of Glycine biosynthesis from Serine.

Quantitative Data

While specific kinetic data for the hydrolysis of this compound is not available, quantitative data for the key enzyme in asparagine metabolism, asparagine synthetase (ASNS), has been reported.

| Enzyme | Substrate | Km (mM) | Reference |

| Human Asparagine Synthetase (ASNS) | L-Aspartate | 0.53 ± 0.01 | [2] |

| Human Asparagine Synthetase (ASNS) | Glutamine | 2.4 ± 0.04 | [2] |

Experimental Protocols

Quantification of Dipeptides by UPLC-MS/MS

This protocol is adapted for the analysis of this compound in biological samples.[3]

Sample Preparation:

-

Homogenize tissue samples in a suitable buffer.

-

Perform protein precipitation using a cold solvent (e.g., acetonitrile or methanol).

-

Centrifuge to pellet the precipitated protein.

-

Collect the supernatant and filter it through a 0.22 µm filter.

UPLC-MS/MS Analysis:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is used to elute the dipeptide.

-

Mass Spectrometry: Operate in positive ion mode with electrospray ionization (ESI). Monitor for the specific precursor-to-product ion transition for this compound.

Workflow for Dipeptide Quantification by UPLC-MS/MS.

Asparaginase Activity Assay

This assay measures the activity of asparaginase by quantifying the amount of L-asparagine consumed or L-aspartate produced.

Reaction Mixture:

-

Buffer (e.g., Tris-HCl, pH 8.6)

-

L-asparagine solution

-

Enzyme sample (e.g., cell lysate, purified enzyme)

Procedure:

-

Incubate the reaction mixture at 37°C.

-

Stop the reaction at various time points by adding a denaturing agent (e.g., trichloroacetic acid).

-

Quantify the remaining L-asparagine or the produced L-aspartate using HPLC or a colorimetric assay.

Signaling Pathway Interactions

Direct signaling roles for the dipeptide this compound have not been identified. However, its constituent amino acids, L-asparagine and glycine, are known to be involved in cellular signaling.

L-Asparagine:

-

mTORC1 Signaling: Asparagine can act as an amino acid exchange factor, regulating the intracellular levels of other amino acids, which in turn influences the activity of the mTORC1 signaling pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism.

-

Cellular Adaptation: Intracellular asparagine is critical for cellular adaptation to glutamine depletion, a common condition in the tumor microenvironment.

Glycine:

-

Immunomodulation: Glycine can modulate the function of immune cells, such as macrophages, by influencing signaling pathways like NF-κB.

References

A Technical Guide on the Dipeptide Glycyl-L-asparagine: Synthesis, Putative Roles, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-asparagine is a dipeptide composed of the amino acids glycine and L-asparagine. While the individual amino acids are ubiquitous in nature, the dipeptide itself has not been prominently documented as a naturally isolated compound from biological tissues or fluids. It is currently classified as an "expected" metabolite, likely to be a transient intermediate in the vast landscape of protein metabolism.[1] This technical guide provides a comprehensive overview of this compound, focusing on the biosynthesis of its precursor L-asparagine, its putative formation through proteolysis, and modern analytical techniques for its identification. This document serves as a resource for researchers in the fields of biochemistry, drug development, and proteomics who are interested in the roles and detection of small peptides.

Introduction to this compound

This compound (Gly-Asn) is a dipeptide with the molecular formula C6H11N3O4.[2][3] It is formed through a peptide bond between the carboxyl group of glycine and the amino group of L-asparagine. While theoretically a product of protein digestion and catabolism, its free form has not been definitively identified in human tissues or biofluids.[1] The study of such dipeptides is crucial as some are known to possess physiological or cell-signaling activities, while most are short-lived intermediates on their way to further degradation into their constituent amino acids.[1]

Physicochemical Properties

A summary of the key computed properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 189.17 g/mol | PubChem |

| Molecular Formula | C6H11N3O4 | PubChem |

| XLogP3 | -4.9 | PubChem |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

Table 1: Computed Physicochemical Properties of this compound.

Biosynthesis and Formation

As this compound is not synthesized as a primary product, its existence in biological systems is contingent on the biosynthesis of its precursor, L-asparagine, and the subsequent degradation of proteins containing the Gly-Asn sequence.

Biosynthesis of L-asparagine

L-asparagine is a non-essential amino acid, first isolated from asparagus juice in 1806. Its synthesis is a critical metabolic process. In mammals, L-aspartate is converted to L-asparagine in an ATP-dependent reaction catalyzed by asparagine synthetase (ASNS). This reaction uses glutamine as an amide donor. The biosynthesis of L-asparagine is of considerable interest, particularly in oncology, as some cancers are dependent on an external supply of this amino acid, making the enzyme L-asparaginase a therapeutic agent.

Formation via Proteolysis

The primary route for the formation of this compound in nature is through the enzymatic breakdown of proteins, a process known as proteolysis. Peptidases and proteases cleave larger protein chains into smaller peptides and eventually into individual amino acids. This compound would be generated as an intermediate product if a protein with a Glycine-Asparagine sequence at the cleavage site is hydrolyzed.

Experimental Protocols: Dipeptide Analysis

While specific protocols for the isolation of this compound from natural sources are not documented, a general methodology for the quantification of dipeptides in biological samples can be adapted. The following protocol is based on a UPLC-MS/MS method for dipeptide profiling.

Sample Preparation

-

Tissue Homogenization : Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

Protein Precipitation : Add a cold organic solvent (e.g., methanol or acetonitrile) to the homogenate to precipitate proteins.

-

Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.

-

Supernatant Collection : Carefully collect the supernatant containing small molecules, including dipeptides.

-

Derivatization : To enhance chromatographic separation and detection sensitivity, derivatize the dipeptides with a reagent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).

UPLC-MS/MS Analysis

-

Chromatographic Separation : Perform separation using an ultra-performance liquid chromatography (UPLC) system equipped with a suitable column (e.g., a C18 column).

-

Mobile Phases : Use a gradient of two mobile phases, for example, an aqueous phase with a small amount of formic acid and an organic phase like acetonitrile with formic acid.

-

Mass Spectrometry Detection : Couple the UPLC system to a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions : Optimize specific MRM transitions for the parent ion (Q1) and a characteristic fragment ion (Q3) of derivatized this compound.

-

Quantification : Generate a standard curve using a synthetic this compound standard to quantify its concentration in the biological samples.

Conclusion and Future Directions

This compound remains a dipeptide of theoretical interest, primarily as a potential intermediate in protein metabolism. The lack of documented isolation from natural sources suggests it may be highly transient in biological systems. Future research, employing advanced and sensitive analytical techniques such as the UPLC-MS/MS method outlined, may yet reveal its presence and potential biological roles in various physiological and pathological states. The methodologies and information presented in this guide provide a foundational framework for researchers aiming to explore the world of small peptides and their significance in biology and medicine.

References

Glycyl-L-asparagine CAS number and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide Glycyl-L-asparagine, including its chemical identifiers, proposed methodologies for its synthesis and analysis, and its context within broader metabolic signaling pathways. While this compound is a known dipeptide, it is categorized as an "expected" metabolite in humans, meaning it has not been definitively detected in human tissues or fluids but is anticipated to exist as an intermediate in protein digestion and catabolism.[1][2]

Chemical Identification and Synonyms

A clear identification of any chemical compound is crucial for research and development. The Chemical Abstracts Service (CAS) number for this compound provides a unique identifier. This dipeptide is also known by several other names in scientific literature and chemical databases.

| Identifier | Value |

| CAS Number | 1999-33-3 |

| Synonyms | Gly-Asn |

| N-Glycyl-L-asparagine | |

| (2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoic acid |

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively documented in peer-reviewed literature. However, established methods for the synthesis and analysis of similar dipeptides can be readily adapted.

Theoretical Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a standard and reliable method for producing peptides like this compound. The following outlines a generalized experimental protocol based on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy.[2]

Materials:

-

Fmoc-Asn(Trt)-Wang resin

-

Fmoc-Gly-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (OxymaPure®)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine in DMF

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Asn(Trt)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes. Drain and repeat the treatment for an additional 15 minutes to ensure the complete removal of the Fmoc protecting group. Subsequently, wash the resin thoroughly with DMF and then DCM.

-

Amino Acid Coupling: Dissolve Fmoc-Gly-OH, DIC, and OxymaPure® in DMF. Add this coupling solution to the deprotected resin and agitate for 2 hours to facilitate the formation of the peptide bond.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups. Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitation and Washing: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge the mixture to pellet the peptide and then decant the ether. Wash the peptide pellet with cold ether and dry it under a vacuum.

-

Purification: Purify the crude this compound using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized dipeptide by mass spectrometry and analytical RP-HPLC.[2]

Analytical Protocol: Reverse-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-MS)

The detection and quantification of this compound, either as a synthesized product or in complex biological matrices, can be achieved using RP-HPLC-MS.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer with an Electrospray Ionization (ESI) source

-

C18 reverse-phase HPLC column

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

Procedure:

-

Sample Preparation:

-

For synthetic peptides, dissolve the sample in Mobile Phase A.

-

For biological samples, perform a protein precipitation step (e.g., with acetonitrile or methanol), followed by centrifugation and filtration of the supernatant to remove larger molecules.

-

-

Chromatographic Separation:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the prepared sample.

-

Apply a linear gradient to increase the concentration of Mobile Phase B to elute the dipeptide. A typical gradient might be from 5% to 95% Mobile Phase B over 10-15 minutes.

-

-

Mass Spectrometric Detection:

-

Operate the ESI source in positive ion mode.

-

Monitor for the protonated molecular ion [M+H]⁺ of this compound.

-

Signaling and Metabolic Context

While no specific signaling pathways involving this compound have been elucidated, the metabolic pathways of its constituent amino acid, L-asparagine, are well-characterized and provide important context. L-asparagine is a non-essential amino acid synthesized from L-aspartate and glutamine.[3] It plays a crucial role in various cellular processes, including protein synthesis and as a key nutrient for cell growth.

Notably, asparagine has been identified as a critical signaling molecule in the mTORC1 (mammalian target of rapamycin complex 1) pathway. The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. Asparagine availability can stimulate mTORC1 activity, which in turn promotes the expression of genes involved in thermogenesis and glycolysis. This connection highlights the potential for dipeptides containing asparagine to influence cellular metabolic states.

The diagram above illustrates the synthesis of L-asparagine, its generation from protein breakdown which can include intermediates like this compound, and its role in activating the mTORC1 signaling pathway to promote cell growth and glycolysis.

References

Molecular weight and formula of Glycyl-L-asparagine

An In-depth Technical Guide to Glycyl-L-asparagine

This technical guide provides a comprehensive overview of the dipeptide this compound, including its physicochemical properties, relevant biological context, and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the fields of biochemistry, drug development, and metabolic studies.

Core Properties of this compound

This compound (Gly-Asn) is a dipeptide composed of glycine and L-asparagine residues linked by a peptide bond. It is classified as a metabolite.[1]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below. This data is crucial for its handling, analysis, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₆H₁₁N₃O₄ |

| Molecular Weight | 189.17 g/mol |

| Monoisotopic Mass | 189.07495584 Da |

| IUPAC Name | (2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoic acid |

| CAS Number | 1999-33-3 |

| Canonical SMILES | C(--INVALID-LINK--NC(=O)CN)C(=O)N |

| Melting Point | 203 °C (decomposes) |

| XLogP3 | -4.9 |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 5 |

Data sourced from PubChem CID 99282.[1]

Biological Context and Signaling Pathways

While this compound is identified as a metabolite, much of its biological significance can be inferred from the roles of its constituent amino acid, L-asparagine. L-asparagine is a non-essential amino acid in humans, meaning it can be synthesized by the body.[2] It plays a critical role in various cellular processes.

Biosynthesis of L-Asparagine

The synthesis of L-asparagine is a two-step process starting from oxaloacetate, an intermediate of the TCA cycle. The pathway is fundamental for providing the necessary substrate for protein synthesis and other metabolic functions.[2][3]

Role in mTORC1 Signaling

Asparagine has been identified as a key regulator in cellular signaling, particularly through the mTORC1 pathway, which is a central controller of cell growth, proliferation, and metabolism. Asparagine can act as an amino acid exchange factor, influencing the intracellular amino acid pool and thereby activating mTORC1. This activation promotes thermogenesis and glycolysis in adipose tissues.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, as well as a relevant biochemical assay.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides. The following is a generalized protocol adapted for Gly-Asn.

Materials:

-

Fmoc-Asn(Trt)-Wang resin

-

Fmoc-Gly-OH

-

Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (Dimethylformamide)

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

-

Cold diethyl ether

Methodology:

-

Resin Swelling: Swell the Fmoc-Asn(Trt)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the asparagine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.

-

Glycine Coupling:

-

Pre-activate Fmoc-Gly-OH by dissolving it with HBTU and DIPEA in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 2 hours at room temperature.

-

Wash the resin with DMF to remove excess reagents.

-

-

Final Deprotection: Remove the Fmoc group from the newly added glycine residue using 20% piperidine in DMF.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove the side-chain protecting group (Trt).

-

Precipitation and Purification:

-

Filter the resin and collect the TFA solution.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with ether, and dry under vacuum.

-

Purify the crude product using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Analysis by RP-HPLC-MS

The identity and purity of synthesized this compound can be confirmed using Reverse-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-MS).

Instrumentation & Reagents:

-

HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mass spectrometer with an Electrospray Ionization (ESI) source

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Sample: Synthesized peptide dissolved in Mobile Phase A

Procedure:

-

Sample Preparation: Dissolve the purified peptide in Mobile Phase A to a concentration of ~1 mg/mL.

-

Chromatographic Separation:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject 5-10 µL of the sample.

-

Apply a linear gradient to elute the peptide. For example, increase Mobile Phase B from 5% to 95% over 15 minutes.

-

-

Mass Spectrometric Detection:

-

Operate the ESI source in positive ion mode.

-

Monitor for the protonated molecular ion [M+H]⁺ of this compound, which has a theoretical m/z of 190.08.

-

Confirm the identity by matching the observed mass to the theoretical mass. Purity is determined by the relative area of the main peak in the chromatogram.

-

Asparaginase Activity Assay (Fluorometric)

Since asparagine metabolism is central to the biological context, assays for asparaginase, the enzyme that hydrolyzes L-asparagine to L-aspartate and ammonia, are highly relevant. This fluorometric assay provides a sensitive method to measure asparaginase activity.

Principle: Asparaginase activity is determined by measuring the amount of ammonia produced from the hydrolysis of asparagine. The liberated ammonia reacts with o-phthalaldehyde (OPA) to form a fluorescent product. The increase in fluorescence is directly proportional to the asparaginase activity.

Materials:

-

Asparaginase enzyme source (e.g., cell lysate, purified enzyme)

-

L-asparagine solution (Substrate)

-

Assay Buffer (e.g., Tris or phosphate buffer, pH 7.5-8.5)

-

OPA Reagent

-

Ammonia standard

-

96-well black microplate

-

Fluorescence microplate reader (λex = 415 nm, λem = 475 nm)

Methodology:

-

Standard Curve: Prepare a standard curve using known concentrations of ammonia to correlate fluorescence intensity with ammonia amount.

-

Sample Reaction:

-

Add samples containing asparaginase to the wells of the microplate.

-

Initiate the reaction by adding the L-asparagine substrate solution.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

-

Detection:

-

Stop the reaction and add the OPA reagent to each well.

-

Incubate for 10 minutes at room temperature to allow for the development of the fluorescent product.

-

-

Measurement: Measure the fluorescence intensity at an excitation of ~415 nm and an emission of ~475 nm.

-

Calculation: Determine the ammonia concentration in the samples from the standard curve. Calculate the asparaginase activity, typically expressed in units (U), where 1 U is the amount of enzyme that catalyzes the formation of 1 µmol of ammonia per minute.

References

Glycyl-L-asparagine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the dipeptide Glycyl-L-asparagine. The information is curated for researchers and professionals in drug development and related scientific fields, offering detailed data, experimental protocols, and visual representations of key processes.

Introduction

This compound (Gly-Asn) is a dipeptide composed of the amino acids glycine and L-asparagine.[1] It is a product of protein digestion and catabolism and is considered a metabolite.[2] While some dipeptides are known to have physiological or cell-signaling roles, such a function has not yet been definitively identified for this compound in human tissues.[2] Understanding the physicochemical properties of this compound, particularly its solubility and stability, is crucial for its application in research and potential therapeutic development.

The stability of peptides is a critical factor in their handling, storage, and application. A primary degradation pathway for asparagine-containing peptides is deamidation, a non-enzymatic reaction that can affect the structure and function of the peptide.[3] This process is highly dependent on factors such as pH, temperature, and the amino acid sequence flanking the asparagine residue.[4]

This guide will delve into the available quantitative data on the solubility and stability of this compound, provide detailed experimental protocols for their determination, and present visual diagrams of relevant pathways and workflows.

Solubility Data

Quantitative solubility data for this compound is not extensively available in the literature. However, based on the properties of its constituent amino acids and general principles of peptide solubility, its behavior in various solvents can be predicted.

Table 1: Estimated Solubility of this compound in Common Solvents

| Solvent System | Predicted Solubility | Rationale |

| Water | High | This compound is a polar molecule due to the presence of amino, carboxyl, and amide groups, making it readily soluble in water. The solubility of the related amino acid, L-asparagine, is reported to be 29.4 mg/mL in water at 25°C. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | High | Similar to water, PBS is an aqueous buffer in which this compound is expected to be highly soluble. The solubility of L-asparagine in PBS (pH 7.2) is approximately 5 mg/mL. |

| Dilute Acetic Acid | High | In acidic solutions, the amino group of the peptide will be protonated, increasing its polarity and solubility in aqueous media. |

| Dilute Ammonium Hydroxide | High | In basic solutions, the carboxylic acid group will be deprotonated, enhancing its solubility in water. |

| Ethanol, Methanol | Low to Moderate | The solubility in alcohols is expected to be lower than in water due to the less polar nature of the solvent. The solubility of amino acids generally decreases with the addition of ethanol to aqueous solutions. |

| Dimethyl Sulfoxide (DMSO) | Moderate to High | DMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, including peptides. |

Stability Profile

The primary degradation pathway for this compound is the deamidation of the L-asparagine residue. This non-enzymatic reaction proceeds through a cyclic succinimide intermediate, which then hydrolyzes to form a mixture of L-aspartyl-glycine and L-isoaspartyl-glycine. The rate of deamidation is significantly influenced by pH, temperature, and the C-terminal amino acid. The presence of glycine at the C-terminus of asparagine is known to accelerate the rate of deamidation.

Table 2: Factors Affecting the Stability of this compound

| Factor | Effect on Stability | Mechanism |

| pH | pH-dependent. Minimum degradation rate around pH 5. Increased degradation at acidic and, more significantly, at basic pH. | At acidic pH, direct hydrolysis of the side-chain amide can occur. At neutral to basic pH, the reaction proceeds through a succinimide intermediate, which is base-catalyzed. |

| Temperature | Increased temperature accelerates degradation. | The rate of chemical reactions, including deamidation, generally increases with temperature. |

| Amino Acid Sequence | The C-terminal glycine accelerates deamidation. | The small and flexible nature of the glycine residue facilitates the formation of the succinimide intermediate. For a model hexapeptide with an Asn-Gly sequence, the deamidation half-life was 1.4 days at 37°C and pH 7.4. |

| Solvent | Reduced deamidation rate in solvents with low dielectric strength. | Solvents with low dielectric constants can destabilize the charged transition state of the deamidation reaction. |

| Enzymatic Degradation | Susceptible to enzymatic hydrolysis by peptidases and L-asparaginase. | Peptidases can cleave the peptide bond. L-asparaginase specifically hydrolyzes the side-chain amide of asparagine to produce aspartic acid and ammonia. |

Experimental Protocols

Determination of this compound Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

Materials:

-

This compound powder

-

Selected solvents (e.g., deionized water, PBS, ethanol, DMSO)

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

Spectrophotometer or HPLC system for quantification

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound powder to a known volume of the selected solvent in a series of vials.

-

Tightly cap the vials and vortex vigorously for 2 minutes.

-

Place the vials in a constant temperature shaker/incubator (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved peptide.

-

-

Quantification of Dissolved Peptide:

-

Carefully collect a known volume of the supernatant without disturbing the pellet.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the chosen analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or RP-HPLC with a standard curve).

-

-

Calculation of Solubility:

-

Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Assessment of this compound Stability by RP-HPLC

This protocol describes a method to evaluate the stability of this compound under different conditions (e.g., pH, temperature) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

-

This compound

-

Buffers of various pH values (e.g., pH 3, 5, 7.4, 9)

-

Temperature-controlled incubators

-

RP-HPLC system with a C18 column and UV detector

-

Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile phase B: 0.1% TFA in acetonitrile

-

Quenching solution (e.g., 1 M HCl)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in deionized water.

-

Dilute the stock solution into the different pH buffers to a final concentration of, for example, 1 mg/mL.

-

-

Incubation:

-

Aliquot the peptide solutions into several vials for each condition to be tested.

-

Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one vial from each condition.

-

Quench the degradation reaction by adding an equal volume of the quenching solution.

-

Store the quenched samples at -20°C until analysis.

-

-

RP-HPLC Analysis:

-

Set up the HPLC system with a C18 column.

-

Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Inject a standard volume of each quenched sample.

-

Elute the peptide and its degradation products using a linear gradient of mobile phase B (e.g., 5% to 50% B over 20 minutes).

-

Monitor the elution profile at a suitable wavelength (e.g., 214 nm).

-

-

Data Analysis:

-

Identify the peak corresponding to the intact this compound based on its retention time from the t=0 sample.

-

Integrate the peak area of the intact peptide at each time point.

-

Plot the natural logarithm of the percentage of remaining intact peptide versus time.

-

The degradation rate constant (k) can be determined from the slope of the linear regression. The half-life (t1/2) can be calculated using the formula: t1/2 = 0.693 / k.

-

Mandatory Visualizations

Caption: Experimental workflow for determining the solubility and stability of this compound.

Caption: Deamidation pathway of this compound via a succinimide intermediate.

Caption: Simplified metabolic pathway of L-asparagine synthesis and degradation.

References

- 1. This compound | C6H11N3O4 | CID 99282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. MiMeDB: Showing metabocard for this compound (MMDBc0049937) [mimedb.org]

- 3. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of 'pH' on the rate of asparagine deamidation in polymeric formulations: 'pH'-rate profile - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic analysis of Glycyl-L-asparagine (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of the dipeptide Glycyl-L-asparagine (Gly-Asn). The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear and structured format. Detailed experimental protocols for each analytical technique are also provided to facilitate the replication and validation of these findings in a laboratory setting.

Introduction

This compound (C₆H₁₁N₃O₄, Molar Mass: 189.17 g/mol ) is a dipeptide composed of the amino acids glycine and L-asparagine.[1] As a fundamental building block of proteins and a potential bioactive molecule, a thorough understanding of its structural and chemical properties is crucial for various fields, including biochemistry, pharmacology, and drug development. Spectroscopic techniques are indispensable tools for the detailed characterization of such molecules. This guide focuses on the three primary methods for elucidating the structure of this compound: NMR spectroscopy for detailed proton and carbon framework analysis, IR spectroscopy for functional group identification, and mass spectrometry for molecular weight determination and fragmentation analysis.

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound. The NMR data is estimated based on the analysis of its constituent amino acids and predictive models due to the limited availability of complete, experimentally verified public data for the dipeptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, ¹H and ¹³C NMR are particularly informative.

¹H NMR (Proton NMR) Data (Estimated)

Solvent: D₂O

| Proton (H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Gly-αCH₂ | ~3.8 | s | - |

| Asn-αCH | ~4.5 | dd | 7.5, 5.0 |

| Asn-βCH₂a | ~2.8 | dd | 15.0, 5.0 |

| Asn-βCH₂b | ~2.7 | dd | 15.0, 7.5 |

¹³C NMR (Carbon NMR) Data (Estimated)

Solvent: D₂O

| Carbon (C) | Chemical Shift (δ, ppm) |

| Gly-αC | ~43 |

| Gly-C=O | ~172 |

| Asn-αC | ~53 |

| Asn-βC | ~37 |

| Asn-C=O (amide) | ~177 |

| Asn-C=O (acid) | ~175 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3300-3500 | N-H | Stretch (Amide, Amine) |

| 3000-3300 | O-H | Stretch (Carboxylic Acid) |

| 2850-3000 | C-H | Stretch |

| ~1680 | C=O | Stretch (Amide I) |

| ~1640 | C=O | Stretch (Carboxylic Acid) |

| ~1600 | N-H | Bend (Primary Amine) |

| ~1550 | N-H | Bend (Amide II) |

| 1400-1450 | C-H | Bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data

| Parameter | Value (m/z) | Interpretation |

| Molecular Formula | C₆H₁₁N₃O₄ | - |

| Molecular Weight | 189.17 | - |

| [M+H]⁺ | 190.0822 | Protonated Molecule |

| Major Fragments (b and y ions) | ||

| b₂ | 115.05 | [Gly-Asn(side chain)]⁺ |

| y₁ | 133.06 | [Asn]⁺ |

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterium oxide (D₂O)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6-0.7 mL of D₂O in a small vial.

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the D₂O signal.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum.

-

Typical parameters:

-

Pulse angle: 90°

-

Spectral width: ~12 ppm

-

Acquisition time: ~2-3 seconds

-

Relaxation delay: 5 seconds

-

Number of scans: 16 or more for good signal-to-noise.

-

-

Process the spectrum with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to an internal standard (e.g., DSS or TSP) or the residual HDO peak (4.79 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters:

-

Pulse angle: 30-45°

-

Spectral width: ~200 ppm

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

Process the spectrum similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the FTIR spectrum of solid this compound.

Materials:

-

This compound sample (solid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Ethanol or isopropanol for cleaning

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with ethanol or isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Measurement:

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Use the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Perform baseline correction and other processing as needed.

-

Identify the major absorption peaks and correlate them to the functional groups present in the molecule.

-

-

Cleaning:

-

Release the pressure arm and carefully remove the sample powder.

-

Clean the ATR crystal thoroughly with a solvent-dampened cloth.

-

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Methanol or water/acetonitrile mixture (LC-MS grade)

-

Formic acid (for enhancing ionization)

-

Mass spectrometer (e.g., ESI-Q-TOF or Orbitrap)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (~1-10 µg/mL) in a suitable solvent system (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

-

Instrument Setup:

-

Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

-

Set up the electrospray ionization (ESI) source in positive ion mode.

-

Typical ESI parameters:

-

Capillary voltage: 3-4 kV

-

Nebulizing gas pressure: 1-2 bar

-

Drying gas flow: 5-10 L/min

-

Drying gas temperature: 180-220 °C

-

-

-

MS1 Acquisition (Full Scan):

-

Infuse the sample solution into the mass spectrometer.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500) to identify the protonated molecular ion [M+H]⁺.

-

-

MS/MS Acquisition (Fragmentation):

-

Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 190.08) as the precursor ion.

-

Apply collision-induced dissociation (CID) to fragment the precursor ion. The collision energy should be optimized to produce a rich fragmentation spectrum.

-

Acquire the MS/MS spectrum to observe the fragment ions (e.g., b and y ions).

-

-

Data Analysis:

-

Analyze the MS1 spectrum to confirm the mass of the protonated molecule.

-

Interpret the MS/MS spectrum to identify the characteristic fragment ions, which can be used to confirm the amino acid sequence.

-

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the spectroscopic analysis and a generalized signaling pathway context.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Conceptual diagram of dipeptide uptake and subsequent metabolic fate.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of Asparagine in Protein Structure and Folding

Abstract

Asparagine (Asn), a polar, uncharged amino acid, plays a pivotal role in determining the structure, stability, and function of proteins. While its intrinsic properties contribute to local conformations such as turns and loops, its most profound influence stems from its unique status as the primary site for N-linked glycosylation. This post-translational modification, the covalent attachment of oligosaccharides to the amide nitrogen of Asn residues within the consensus sequon Asn-X-Ser/Thr, is a critical process in eukaryotic cells. It directly impacts protein folding pathways, enhances thermodynamic stability, prevents aggregation, and serves as a key checkpoint in the endoplasmic reticulum quality control system. This guide provides a detailed examination of the multifaceted roles of asparagine, focusing on the biophysical consequences of N-linked glycosylation, the cellular machinery that governs glycoprotein folding, and the experimental methodologies used to investigate these phenomena.

The Intrinsic Role of the Asparagine Residue in Protein Structure

The asparagine side chain, with its terminal carboxamide group, possesses unique chemical properties that influence local protein architecture.

-

Hydrogen Bonding: The side chain can act as both a hydrogen bond donor and acceptor, allowing it to form stabilizing interactions with the polypeptide backbone or other side chains.

-

Conformational Propensity: Asparagine and aspartic acid show a higher propensity than other non-glycyl residues to adopt conformations in the left-handed α-helical region of the Ramachandran plot.[1] This preference is often stabilized by favorable carbonyl-carbonyl interactions between the side chain and the local backbone.[1]

-

Turn Formation: Due to its conformational flexibility and hydrogen-bonding capacity, asparagine is frequently found in loops and turns, which are crucial for connecting secondary structural elements and for the overall tertiary fold of a protein.[2]

-

Chemical Instability: The Asn residue can be chemically labile, undergoing deamidation under certain physiological conditions to form aspartic or isoaspartic acid. This modification can alter a protein's structure and function and is a significant concern in the development of therapeutic proteins.[3]

N-Linked Glycosylation: A Dominant Factor in Protein Folding and Stability

N-linked glycosylation is a widespread post-translational modification that profoundly influences the folding and stability of a vast number of proteins in eukaryotes.[4] The process begins in the endoplasmic reticulum (ER) with the transfer of a pre-assembled oligosaccharide (Glc₃Man₉GlcNAc₂) to a nascent polypeptide chain at an Asn-X-Ser/Thr sequon.

Impact on Thermodynamic Stability

The attachment of bulky, hydrophilic glycan chains to a protein surface generally enhances its thermodynamic stability. This stabilization arises from several factors:

-

Increased Hydrophilicity: Glycans form a hydrophilic shield around the protein, which can protect it from aggregation and denaturation under stress conditions like changes in pH or temperature.

-

Conformational Entropy: The presence of the glycan can restrict the conformational freedom of the unfolded state, thereby decreasing the entropic penalty of folding.

-

Shielding from Proteolysis: The glycan layer can sterically hinder access by proteases, increasing the protein's in vivo half-life.

The magnitude of the stabilizing effect is context-dependent, relying on the location of the glycosylation site and the nature of the glycan itself.

Quantitative Data on Stability Effects of N-Glycosylation

| Protein | Modification / Site | Experimental Method | Quantitative Effect | Reference |

| Pin1 WW Domain | Glycosylation (single GlcNAc) at Asn16 | Not specified | Stabilization of -0.85 ± 0.12 kcal/mol | |

| rCMG2-Fc Fusion Protein | Glycosylated vs. Aglycosylated | In planta expression analysis | Over 2-fold higher expression for glycosylated variants | |

| Trp-cage (TC5b) | Gly10 to D-Asn mutation | Folding-unfolding kinetics | Decreased unfolding rate, increasing stability |

Glycoprotein Folding and Quality Control in the Endoplasmic Reticulum

N-linked glycans act as crucial signals for a specialized chaperone-based quality control system in the ER, ensuring that only correctly folded glycoproteins are trafficked to the Golgi apparatus. The central players in this pathway are the lectin chaperones calnexin (CNX) and calreticulin (CRT).

The process, known as the Calnexin/Calreticulin cycle, proceeds as follows:

-

Initial Glycan Trimming: Immediately after the core oligosaccharide is transferred to the Asn residue, glucosidases I and II remove the two outermost glucose residues.

-

Chaperone Binding: The resulting monoglucosylated glycoprotein is recognized and bound by either the membrane-bound calnexin or the soluble calreticulin. These chaperones, in concert with the thiol-disulfide isomerase ERp57, assist in the proper folding of the glycoprotein and prevent its aggregation.

-

Glucose Removal and Release: Glucosidase II removes the final glucose residue, releasing the glycoprotein from the chaperone.

-

Quality Control Checkpoint: If the protein is correctly folded, it can exit the ER. If it remains misfolded, it is recognized by the enzyme UGGT (UDP-glucose:glycoprotein glucosyltransferase), which acts as a folding sensor. UGGT re-adds a single glucose residue to the glycan.

-

Re-entry into the Cycle: This reglucosylation allows the misfolded protein to re-bind to calnexin/calreticulin for another attempt at folding.

-

Degradation: Chronically misfolded proteins are eventually targeted for ER-associated degradation (ERAD).

Caption: The Calnexin/Calreticulin cycle for glycoprotein quality control in the ER.

Experimental Methodologies for Studying Protein Folding

A variety of biophysical and computational techniques are employed to investigate the effects of asparagine and its modifications on protein folding and stability.

Key Experimental Protocols

A. Circular Dichroism (CD) Spectroscopy

-

Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is highly sensitive to the secondary structure of proteins.

-

Methodology for Thermal Denaturation:

-

Prepare protein samples (e.g., glycosylated and non-glycosylated variants) in a suitable buffer (e.g., phosphate buffer) to a final concentration of 0.1-0.2 mg/mL.

-

Place the sample in a quartz cuvette with a 1 mm path length.

-

Record a baseline spectrum of the buffer alone.

-

Measure the CD signal at a wavelength corresponding to a secondary structure feature (e.g., 222 nm for α-helices).

-

Increase the temperature incrementally (e.g., 1°C/minute) using a Peltier temperature controller.

-

Record the CD signal at each temperature point.

-

Plot the signal versus temperature to generate a melting curve. The midpoint of the transition (Tm) represents the thermal stability of the protein.

-

B. Fluorescence Spectroscopy

-